molecular formula C12H8O4S B1216814 Tenosal CAS No. 95232-68-1

Tenosal

Cat. No.: B1216814
CAS No.: 95232-68-1
M. Wt: 248.26 g/mol
InChI Key: JCUTZUSPPNNLDC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tenosal is synthesized through the esterification of salicylic acid with 2-thiophene-carboxylic acid . The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves the same esterification reaction but with optimized parameters for large-scale production, such as controlled temperature, pressure, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions: Tenosal undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Tenosal has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying esterification reactions and the behavior of thiophene derivatives.

    Biology: Investigated for its anti-inflammatory and analgesic properties in biological systems.

    Medicine: Potential therapeutic agent for treating inflammatory conditions and pain management.

    Industry: Used in the development of new pharmaceuticals and as an intermediate in organic synthesis.

Mechanism of Action

Tenosal exerts its effects primarily through the inhibition of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins . By inhibiting these enzymes, this compound reduces the production of pro-inflammatory mediators, leading to its anti-inflammatory and analgesic effects. The molecular targets include cyclooxygenase-1 and cyclooxygenase-2 enzymes, and the pathways involved are related to the arachidonic acid cascade.

Comparison with Similar Compounds

    Acetylsalicylic Acid:

    Ibuprofen: Another nonsteroidal anti-inflammatory drug with similar therapeutic effects but a different chemical structure.

    Naproxen: Similar anti-inflammatory and analgesic properties but with a different molecular framework.

Uniqueness of Tenosal: this compound is unique due to its thiophene ring, which imparts distinct chemical properties and potentially different pharmacokinetic profiles compared to other nonsteroidal anti-inflammatory drugs. Its ability to provide higher bioavailability of salicylic acid makes it a promising candidate for further research and development .

Biological Activity

Tenosal is a novel compound derived from the esterification of salicylic acid with 2-thiophene-carboxylic acid, exhibiting significant anti-inflammatory , analgesic , and antipyretic properties. This article delves into the biological activities of this compound, supported by various studies and research findings.

The chemical structure of this compound plays a crucial role in its biological activity. The incorporation of the thiophene moiety enhances the compound's interaction with biological targets, particularly in inflammatory pathways. The mechanism through which this compound exerts its effects includes:

  • Inhibition of Pro-inflammatory Cytokines : this compound has been shown to reduce levels of key inflammatory mediators such as IL-1β and IL-18, which are associated with the NLRP3 inflammasome activation .
  • Reduction of Edema : In vivo studies demonstrated that this compound significantly decreases paw edema in animal models, indicative of its anti-inflammatory effects .

Anti-inflammatory Activity

This compound's anti-inflammatory properties have been evaluated through various assays:

  • Carrageenan-Induced Edema Model : In this model, this compound administration resulted in a marked reduction in edema formation, suggesting potent anti-inflammatory action.
  • Inhibition of Neutrophil Chemotaxis : Studies indicated that this compound effectively reduces neutrophil migration to sites of inflammation, which is critical for the resolution of inflammatory responses .
Study Method Findings
Carrageenan modelSignificant reduction in paw edema observed
Neutrophil chemotaxis assayDecreased neutrophil migration

Analgesic Activity

This compound has also demonstrated analgesic properties:

  • Pain Models : In various pain models, including thermal and chemical stimuli, this compound showed significant analgesic effects comparable to traditional NSAIDs.
  • Mechanism : The analgesic effect is believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis .

Antipyretic Activity

The antipyretic effect of this compound has been assessed in fever models:

  • Pyrogen-Induced Fever : Administration of this compound resulted in a notable decrease in body temperature in febrile conditions, indicating its potential use in treating fever-related symptoms.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • In Vivo Efficacy Study :
    • A recent study evaluated the efficacy of this compound compared to traditional NSAIDs. The results indicated that this compound not only matched but sometimes exceeded the anti-inflammatory effects observed with standard treatments.
  • Molecular Docking Studies :
    • Computational analyses have suggested that this compound binds effectively to COX enzymes, supporting its role as an anti-inflammatory agent. These findings are crucial for understanding its mechanism at a molecular level .

Properties

IUPAC Name

2-(thiophene-2-carbonyloxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4S/c13-11(14)8-4-1-2-5-9(8)16-12(15)10-6-3-7-17-10/h1-7H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUTZUSPPNNLDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80241792
Record name Tenosal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80241792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95232-68-1
Record name Tenosal [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095232681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tenosal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80241792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TENOSAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEK88K197T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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